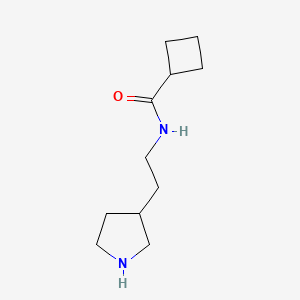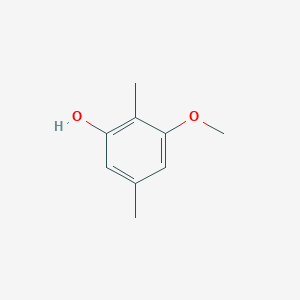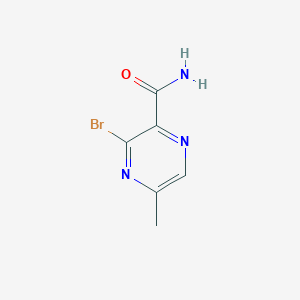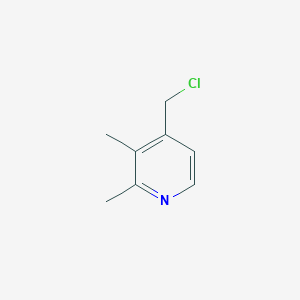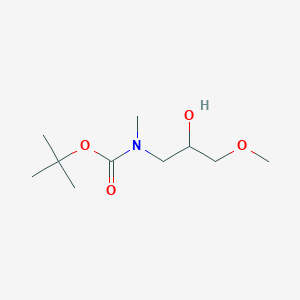![molecular formula C8H8N2O B13653559 Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
Furo[2,3-b]pyridin-3-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridin-3-ylmethanamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridin-3-ylmethanamine typically involves multi-step processes. One common method starts with the preparation of nicotinonitrile derivatives, which are then subjected to cyclization reactions. For instance, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred for several hours to yield the desired furo[2,3-b]pyridine derivatives . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to achieve enantioenriched furo[2,3-b]pyridines through sequential cycloisomerization and cycloaddition processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridin-3-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Furo[2,3-b]pyridin-3-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridin-3-ylmethanamine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that the compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Furo[3,2-b]pyridine
- Furo[3,4-b]pyridine
- Pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine
Uniqueness
Furo[2,3-b]pyridin-3-ylmethanamine is unique due to its specific structural configuration, which allows for strong binding to multiple molecular targets. This makes it a versatile compound with significant potential in therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2 |
InChI Key |
KSKJBZHKQZSODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)

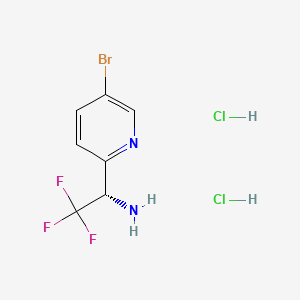

![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
